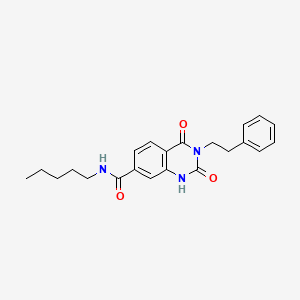

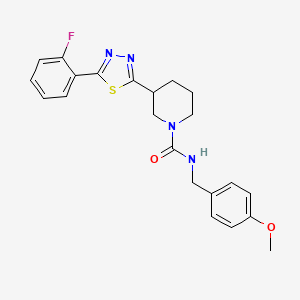

![molecular formula C21H21N3O2 B2854955 N-(4-methoxyphenyl)-1-phenyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide CAS No. 899959-62-7](/img/structure/B2854955.png)

N-(4-methoxyphenyl)-1-phenyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Pyrazines are an important class of pharmacophores known for their versatility in pharmacological activity . They can be isolated from natural sources or produced synthetically . Many substituted pyrazines are produced naturally and are widely distributed in plants, animals, including marine organisms . These heterocyclic analogs have been proven important scaffold in perfumeries, food industries, and pharmaceuticals .

Chemical Reactions Analysis

Pyrazine derivatives possess numerous noteworthy pharmacological effects, including antimycobacterial, antibacterial, antifungal, antidiabetic, diuretic, anticancer, antiviral, analgesic, and anti-inflammatory . In recent years, numerous advancements have taken place to explore their synthetic pathway and biological activities .Scientific Research Applications

Synthesis and Characterization

N-(4-methoxyphenyl)-1-phenyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide and its derivatives have been explored for various scientific applications, focusing on their synthesis and potential biological activities. The compound's derivatives have been synthesized and characterized for their structure and potential bioactivity, excluding drug use, dosage, and side effects information as per requirements.

One study described the synthesis, characterization, and cytotoxicity of new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives, including compounds with N-(4-methoxyphenyl) modifications. These compounds exhibited in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells (Hassan, Hafez, & Osman, 2014).

Another research effort focused on the synthesis and antibacterial activity of novel (4-Methoxyphenyl)-tetrahydropyranyl-substituted 1,3,4-oxadiazoles. These compounds were evaluated for their antibacterial properties, showcasing the versatility of the N-(4-methoxyphenyl) scaffold in developing potential antibacterial agents (Aghekyan et al., 2020).

Biological Activities

Further, derivatives of the compound have been identified with cytotoxic and antibacterial activities. For instance, anthocidins, related to 5-hydroxyanthranilic acid and including compounds with N-(4-methoxyphenyl) modifications, were isolated from the fermentation broth of a marine-derived actinomycete. These compounds were evaluated for their cytotoxic and antibacterial activities, demonstrating the compound's potential in marine bioprospecting (Guo et al., 2018).

Antitubercular and Antibacterial Activities

Another study synthesized pyrrolo[3,2-b]pyridine-3-carboxamide linked 2-methoxypyridine derivatives and assessed their antitubercular and antibacterial activities. This research underscores the chemical versatility and potential therapeutic applications of the N-(4-methoxyphenyl) backbone in addressing infectious diseases (Bodige et al., 2019).

Electrochromic Materials

Additionally, the compound's framework has been utilized in the development of electrochromic materials, illustrating its utility beyond biological applications. For instance, donor-acceptor polymeric electrochromic materials employing thiophene derivatives and a related pyrido[4,3-b]pyrazine structure as the acceptor unit were synthesized for potential use in NIR electrochromic devices, showcasing the compound's application in advanced material science (Zhao et al., 2014).

Mechanism of Action

Target of Action

Compounds with the pyrrolopyrazine scaffold, to which f2707-0012 belongs, have exhibited a wide range of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .

Mode of Action

It is known that pyrrolopyrazine derivatives interact with their targets, leading to changes that result in their various biological activities .

Biochemical Pathways

Pyrrolopyrazine derivatives have been shown to impact a variety of biochemical pathways, leading to their diverse biological activities .

Pharmacokinetics

The lipophilicity of a compound is a key factor related to its cell transmembrane transport and other biological processes .

Result of Action

Pyrrolopyrazine derivatives have been shown to exhibit a range of biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory effects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of F2707-0012. For instance, the biological activity of certain compounds has been shown to increase linearly with increasing lipophilicity within these compounds .

Future Directions

The diverse biological activities of pyrazine-based drugs have led to a rise in investigations of pyrazine containing candidates . In recent years, numerous advancements have taken place to explore their synthetic pathways and biological activities . This suggests that there is potential for future research and development in this area.

properties

IUPAC Name |

N-(4-methoxyphenyl)-1-phenyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O2/c1-26-18-11-9-17(10-12-18)22-21(25)24-15-14-23-13-5-8-19(23)20(24)16-6-3-2-4-7-16/h2-13,20H,14-15H2,1H3,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDRTUJVASRWYKM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)N2CCN3C=CC=C3C2C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

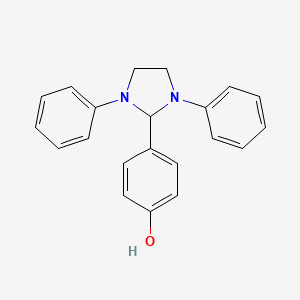

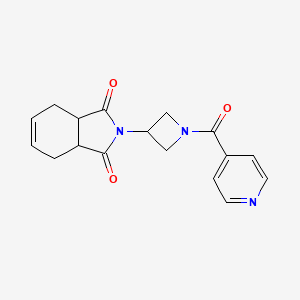

![N-[2-(1,3-benzothiazol-2-yl)phenyl]-2,4-dimethoxybenzamide](/img/structure/B2854872.png)

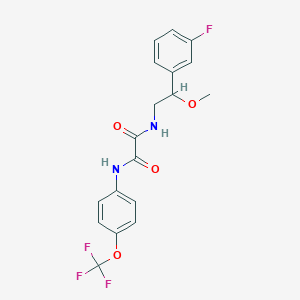

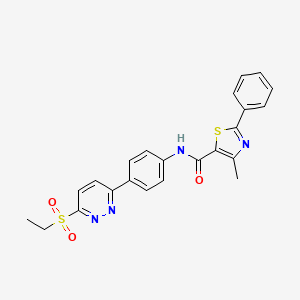

![3-Ethenylsulfonyl-N-[5-(furan-2-yl)-2-methylpyrazol-3-yl]propanamide](/img/structure/B2854873.png)

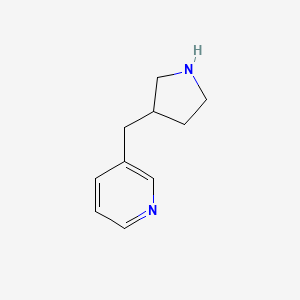

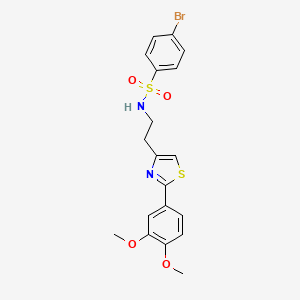

![3-((5-(4-Fluorophenyl)thieno[2,3-d]pyrimidin-4-yl)amino)propan-1-ol](/img/structure/B2854878.png)

![N-[4-(4-acetamido-9,10-dioxoanthracen-1-yl)-9,10-dioxoanthracen-1-yl]acetamide](/img/structure/B2854882.png)

![2-(benzo[d][1,3]dioxol-5-yloxy)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)propanamide](/img/structure/B2854884.png)

![1-((6-Hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(4-nitrophenyl)methyl)piperidine-4-carboxamide](/img/structure/B2854894.png)